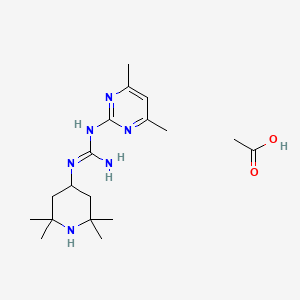
N-allyl-3-chloro-4-methoxybenzenesulfonamide
Overview
Description
N-allyl-3-chloro-4-methoxybenzenesulfonamide (ACMS) is a sulfonamide derivative that has gained attention in scientific research due to its potential as a pharmacological agent. This compound has been studied for its various biological effects, including anti-inflammatory, analgesic, and anticancer properties. In
Scientific Research Applications
N-allyl-3-chloro-4-methoxybenzenesulfonamide has been studied extensively for its potential pharmacological applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, N-allyl-3-chloro-4-methoxybenzenesulfonamide has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-allyl-3-chloro-4-methoxybenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-allyl-3-chloro-4-methoxybenzenesulfonamide is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, N-allyl-3-chloro-4-methoxybenzenesulfonamide has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. N-allyl-3-chloro-4-methoxybenzenesulfonamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
N-allyl-3-chloro-4-methoxybenzenesulfonamide has been found to exhibit various biochemical and physiological effects. In animal models of inflammation and pain, N-allyl-3-chloro-4-methoxybenzenesulfonamide has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, N-allyl-3-chloro-4-methoxybenzenesulfonamide has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In animal models of cancer, N-allyl-3-chloro-4-methoxybenzenesulfonamide has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Advantages and Limitations for Lab Experiments
N-allyl-3-chloro-4-methoxybenzenesulfonamide has several advantages as a pharmacological agent for laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological effects at low concentrations. Moreover, N-allyl-3-chloro-4-methoxybenzenesulfonamide has been found to have low toxicity in animal studies. However, there are also limitations to the use of N-allyl-3-chloro-4-methoxybenzenesulfonamide in laboratory experiments. For example, the mechanism of action of N-allyl-3-chloro-4-methoxybenzenesulfonamide is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of N-allyl-3-chloro-4-methoxybenzenesulfonamide may vary depending on the experimental conditions and the cell or tissue type used.
Future Directions
There are several future directions for the study of N-allyl-3-chloro-4-methoxybenzenesulfonamide. One area of research is the development of more potent and selective analogs of N-allyl-3-chloro-4-methoxybenzenesulfonamide that exhibit improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-allyl-3-chloro-4-methoxybenzenesulfonamide, which could lead to the identification of new targets for drug development. Moreover, the use of N-allyl-3-chloro-4-methoxybenzenesulfonamide in combination with other pharmacological agents could lead to the development of more effective and targeted therapies for various diseases. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-allyl-3-chloro-4-methoxybenzenesulfonamide in humans could lead to the development of new drugs for the treatment of inflammation, pain, and cancer.
properties
IUPAC Name |
3-chloro-4-methoxy-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-6-12-16(13,14)8-4-5-10(15-2)9(11)7-8/h3-5,7,12H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVAQWFEBGZKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-({2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4142031.png)
![1-(4-bromophenyl)-2-(4-fluorobenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4142034.png)

![1-[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4142043.png)

![1-[3-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4142054.png)
![2-({2-[(4-chlorophenyl)thio]ethyl}amino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4142064.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4142070.png)
![4-[(5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4142082.png)
![5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide](/img/structure/B4142093.png)

![9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4142109.png)